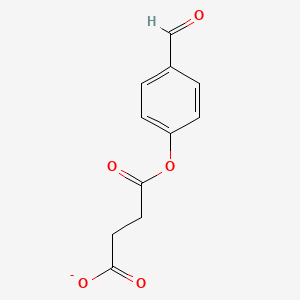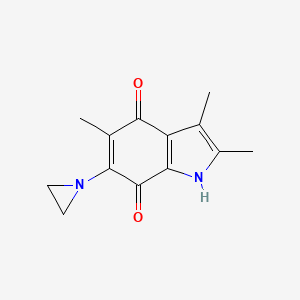![molecular formula C13H17NO B14257182 2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde CAS No. 188907-40-6](/img/structure/B14257182.png)
2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C13H17NO It is characterized by a cyclobutane ring substituted with a dimethylamino group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed:
Oxidation: 2-[4-(Dimethylamino)phenyl]cyclobutane-1-carboxylic acid
Reduction: 2-[4-(Dimethylamino)phenyl]cyclobutan-1-ol
Substitution: Products depend on the nucleophile used, resulting in compounds with different substituents replacing the dimethylamino group.
Scientific Research Applications
2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of cyclobutane derivatives with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde depends on its interaction with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The cyclobutane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
- 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carbaldehyde
- 2-[4-(Dimethylamino)phenyl]cyclopentane-1-carbaldehyde
- 2-[4-(Dimethylamino)phenyl]cyclohexane-1-carbaldehyde
Comparison:
Structural Differences: The primary difference lies in the size of the cycloalkane ring (cyclopropane, cyclobutane, cyclopentane, cyclohexane).
Reactivity: The reactivity of these compounds can vary based on ring strain and steric factors. Cyclopropane derivatives tend to be more reactive due to higher ring strain compared to cyclobutane and larger rings.
Applications: While all these compounds can be used in organic synthesis, their specific applications may differ based on their structural properties and reactivity.
Properties
CAS No. |
188907-40-6 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c1-14(2)12-6-3-10(4-7-12)13-8-5-11(13)9-15/h3-4,6-7,9,11,13H,5,8H2,1-2H3 |
InChI Key |
RCBDHRMHOOCGKR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CCC2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


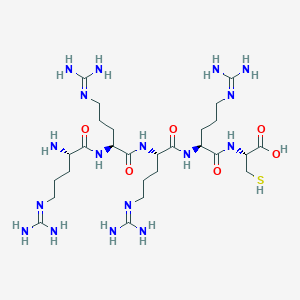

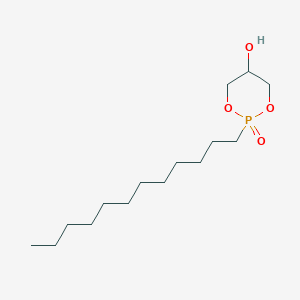

![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)

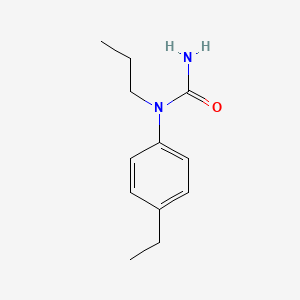
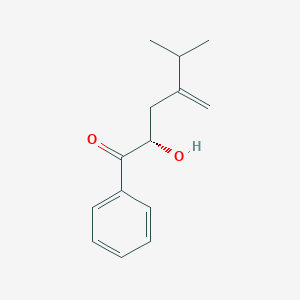
![Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-](/img/structure/B14257154.png)
